
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is a chemical compound with the molecular formula C18H21O7P. It is known for its unique structure, which includes two 4-methoxyphenoxy groups attached to a phosphorylacetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate typically involves the reaction of ethyl bromoacetate with bis(4-methoxyphenoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphoryl donor in biochemical reactions, influencing various cellular pathways. Its effects are mediated through the formation of phosphorylated intermediates, which can modulate enzyme activity and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl bis(2,2,2-trifluoroethoxy)phosphinyl acetate
- Ethyl [bis(2-methylphenoxy)phosphoryl]acetate
Uniqueness
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is unique due to its specific substitution pattern with 4-methoxyphenoxy groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
188945-30-4 |
|---|---|
Formule moléculaire |
C18H21O7P |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate |
InChI |
InChI=1S/C18H21O7P/c1-4-23-18(19)13-26(20,24-16-9-5-14(21-2)6-10-16)25-17-11-7-15(22-3)8-12-17/h5-12H,4,13H2,1-3H3 |
Clé InChI |
HFEDZMDEJBFZKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



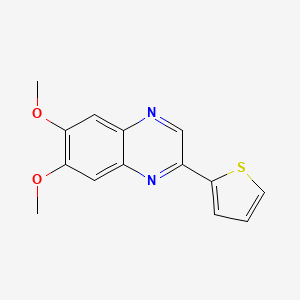

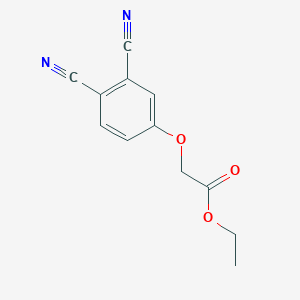
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
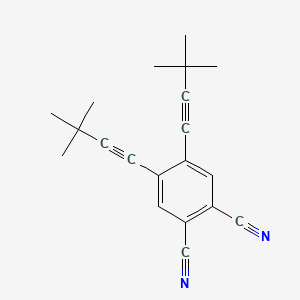
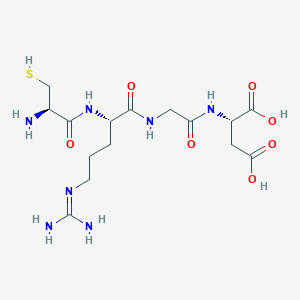
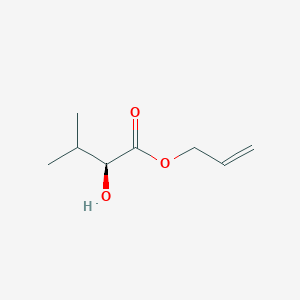
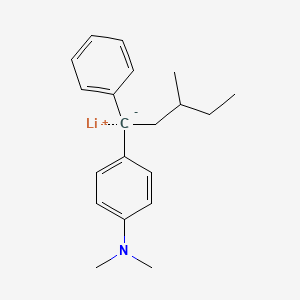
![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)
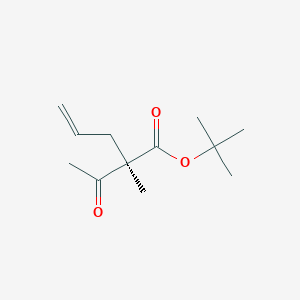
![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

